molecular formula C7H5BrF3NO B13671535 3-Bromo-2-(trifluoromethoxy)aniline

3-Bromo-2-(trifluoromethoxy)aniline

Cat. No.: B13671535
M. Wt: 256.02 g/mol
InChI Key: FIXHDRKJGGWPBS-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethoxy)aniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Scientific Research Applications

3-Bromo-2-(trifluoromethoxy)aniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethoxy)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In pharmaceuticals, its mechanism of action would depend on the specific biological target and pathway it interacts with. The trifluoromethoxy group can influence the compound’s reactivity, stability, and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

3-bromo-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H5BrF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2

InChI Key

FIXHDRKJGGWPBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)F)N

Origin of Product

United States

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